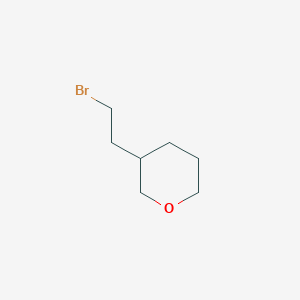
3-(2-ブロモエチル)オキサン
説明
3-(2-bromoethyl)oxane is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.084. The purity is usually 95%.
BenchChem offers high-quality 3-(2-bromoethyl)oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromoethyl)oxane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- オキセタンは、酸素原子と3つの炭素原子を含むユニークな構造を持つ4員環状エーテルです。 研究者は、トリメチルオキソスルホニウムイリドによるエポキシドの開環によるオキセタン環の形成を含む、オキセタンの合成のための様々な方法を探求してきました .
- 例えば、2-ヒドロキシメチルオキセタンモチーフは合成され、様々な誘導体の作成に操作されてきました。 これらの化合物は、創薬のための足場として役立つ可能性があります .
- 2-(2-ブロモエチル)-1,3-ジオキサンは、マスクされたβ-ホルミルエチル基を導入するための有用な手段を提供します。 対応するジオキソランと比較して、ジオキサンは酸に対してより安定であり、グリニャール反応で使用する場合、熱的に安定です .
- 研究者は、3-(2-ブロモエチル)オキサンに関連する化合物の合成のためのマイクロ波支援技術の使用を探求してきました。 例えば、臭素含有1,3,4-オキサジアゾールを含む置換反応が研究されています .
オキセタン形成と反応性
医薬品化学
安定なマスクされた官能基
マイクロ波支援合成
計算モデリングと機構的研究
作用機序
Target of Action
The primary targets of 3-(2-Bromoethyl)oxane are currently unknown. This compound, also known as 3-(2-Bromo-ethyl)-tetrahydro-pyran or 3-(2-Bromoethyl)tetrahydro-2H-pyran, is a complex molecule that may interact with various biological targets .
Mode of Action
It’s known that bromoethyl groups can act as alkylating agents, potentially modifying the function of proteins and other biomolecules .
Biochemical Pathways
Given the potential alkylating properties of this compound, it could theoretically interfere with a variety of biochemical processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
The presence of the bromine atom might influence its metabolic stability .
Result of Action
Its potential as an alkylating agent suggests that it could modify cellular proteins and potentially disrupt normal cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 3-(2-Bromoethyl)oxane. Specific studies on these factors are currently lacking .
生化学分析
Biochemical Properties
3-(2-Bromoethyl)oxane plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body. The interaction between 3-(2-Bromoethyl)oxane and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as nucleic acids and proteins. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes .
Cellular Effects
The effects of 3-(2-Bromoethyl)oxane on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(2-Bromoethyl)oxane can activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-(2-Bromoethyl)oxane exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, 3-(2-Bromoethyl)oxane can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding interaction can result in changes to the enzyme’s catalytic activity, thereby influencing the metabolic pathways in which the enzyme is involved. Additionally, 3-(2-Bromoethyl)oxane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2-Bromoethyl)oxane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions; however, it can undergo degradation over time, particularly when exposed to light and heat. Long-term exposure to 3-(2-Bromoethyl)oxane has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates. These effects are likely due to the compound’s interactions with cellular biomolecules and the resulting changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-(2-Bromoethyl)oxane vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes without causing significant toxicity. At higher doses, 3-(2-Bromoethyl)oxane can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular structures. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur .
Metabolic Pathways
3-(2-Bromoethyl)oxane is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-(2-Bromoethyl)oxane, leading to the formation of various metabolites. The metabolic pathways of this compound also involve conjugation reactions, where the metabolites are conjugated with glucuronic acid or sulfate to enhance their solubility and facilitate excretion. The interactions of 3-(2-Bromoethyl)oxane with these metabolic pathways can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-(2-Bromoethyl)oxane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and organic cation transporters. Once inside the cell, 3-(2-Bromoethyl)oxane can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 3-(2-Bromoethyl)oxane is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. The targeting of 3-(2-Bromoethyl)oxane to these compartments is likely mediated by specific targeting signals and post-translational modifications. The subcellular localization of this compound can influence its activity and the resulting biochemical and cellular effects .
特性
IUPAC Name |
3-(2-bromoethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZBFQYYPWQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2567199.png)
![7-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2567201.png)
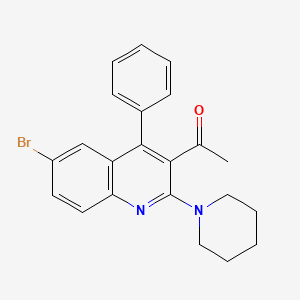
![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)
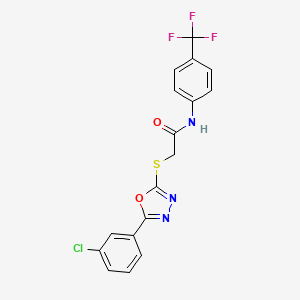
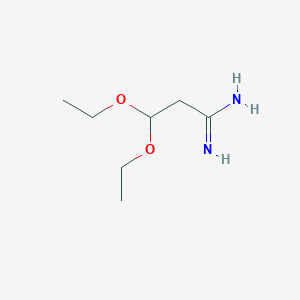
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)
![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)


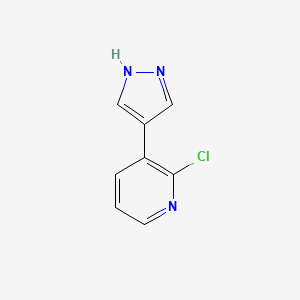
![4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2567216.png)
![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)
